Brevetoxin A

Neurotoxicology Excitotoxicity Voltage-Gated Sodium Channels

Brevetoxin A (PbTx-1) is the principal type-A brevetoxin congener with a 10-ring ladder-like polyether backbone. Unlike type-B analogs (PbTx-2/3), PbTx-1 exhibits non-selective VGSC isoform activation, higher neurotoxic potency (EC50 9.31 nM), and distinct immunoreactivity profiles. Procurement of authentic PbTx-1 is required for reproducibility in receptor pharmacology, neurotoxicity screening, and biosensor validation. Substitution with type-B congeners is scientifically invalid for type-A-specific applications.

Molecular Formula C49H70O13
Molecular Weight 867.1 g/mol
CAS No. 98112-41-5
Cat. No. B000066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevetoxin A
CAS98112-41-5
SynonymsBrevetoxin A
GB-1 toxin
Molecular FormulaC49H70O13
Molecular Weight867.1 g/mol
Structural Identifiers
SMILESCC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C
InChIInChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1
InChIKeyMGVIMUPHKPHTKF-HQUFVKSZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.5 ml / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancecrystalline solid in sealed ampoule under vacuum

Brevetoxin A (PbTx-1) CAS 98112-41-5: Properties, Mechanism, and Core Research Utility


Brevetoxin A (designated PbTx-1, CAS 98112-41-5) is a lipid-soluble, cyclic polyether neurotoxin produced by the marine dinoflagellate Karenia brevis . It is the principal type-A brevetoxin congener and acts by binding with high affinity to neurotoxin receptor site 5 on the alpha subunit of voltage-gated sodium channels (VGSCs), leading to persistent channel activation and disruption of normal neuronal signaling [1]. Structurally, it is defined by a 10-ring ladder-like polyether backbone with the molecular formula C49H70O13 (molecular weight: 867.07 g/mol) [2]. As a potent and highly specific modulator of VGSCs, it serves as a critical reference standard for neurotoxicology, receptor pharmacology, and the development of detection methodologies for harmful algal bloom (HAB) monitoring .

The Functional Non-Equivalence of Brevetoxin A (PbTx-1) and Type-B Congeners


Substituting Brevetoxin A (PbTx-1) with a more abundant type-B analog, such as PbTx-2 or PbTx-3, is not scientifically valid due to profound quantitative differences in their pharmacology. The two structural types exhibit divergent potency, isoform selectivity, and allosteric behavior at the VGSC site 5 receptor [1]. Specifically, PbTx-1 demonstrates significantly higher neurotoxic potency in primary neurons [2], lacks the pronounced cardiac/skeletal muscle selectivity observed with type-B brevetoxins [1], and can be immunochemically differentiated with high fidelity [3]. These functional distinctions, rooted in the differences between the 10-ring type-A and 11-ring type-B backbones, mandate the procurement of Brevetoxin A for studies requiring the canonical type-A pharmacological profile, as experimental results obtained with type-B congeners are not reliably transferable [1].

Brevetoxin A (PbTx-1) Quantitative Differentiation Evidence: Comparative Pharmacology Data


Superior Neurotoxic Potency of PbTx-1 in Primary Neuronal Culture

In primary cultures of rat cerebellar granule neurons, Brevetoxin A (PbTx-1) is the most potent neurotoxic brevetoxin congener. Its half-maximal effective concentration (EC50) for inducing acute neuronal injury and death is 9.31 ± 0.45 nM [1]. This is 5.8-fold more potent than the type-B analog PbTx-3 (EC50 = 53.9 ± 2.8 nM) and 8.6-fold more potent than the type-B analog PbTx-2 (EC50 = 80.5 ± 5.9 nM) [1].

Neurotoxicology Excitotoxicity Voltage-Gated Sodium Channels

High-Affinity Binding of PbTx-1 to Purified Sodium Channels

Brevetoxin A (PbTx-1) exhibits a specific and quantifiable high-affinity interaction with neurotoxin receptor site 5 on purified and reconstituted rat brain sodium channels, with a measured equilibrium dissociation constant (Kd) of approximately 30 nM [1].

Receptor Pharmacology Radioligand Binding VGSC Site 5

Lack of Isoform Selectivity in PbTx-1 Differentiates It from Type-B Analogs

Unlike type-B brevetoxins, Brevetoxin A (PbTx-1) does not exhibit tissue-selective behavior between cardiac (Nav1.5) and skeletal muscle (Nav1.4) VGSC isoforms. A comparative study on HEK cells expressing human Nav1.5 or rat Nav1.4 found that while type-B brevetoxins show a lower affinity for the cardiac isoform, type-A PbTx-1 targets both isoforms without this selectivity [1].

Ion Channel Pharmacology Tissue Selectivity Nav1.4 Nav1.5

High Specificity of DNA Aptamer for PbTx-1 Over PbTx-2

An aptamer (A5-S3G) selected for Brevetoxin A (PbTx-1) demonstrates a binding affinity for PbTx-1 that is approximately 10-fold higher than its binding affinity for the type-B analog PbTx-2 [1]. This specificity was exploited to create a biolayer interferometry (BLI) aptasensor that shows no cross-reactivity to PbTx-2, with a linear detection range of 100-2000 nM and a limit of detection (LOD) of 4.5 nM for PbTx-1 [1].

Aptamer Biosensor Marine Toxin Detection Analytical Chemistry

Immunochemical Differentiation: PbTx-1 Not Recognized by Anti-PbTx-2 Antibodies

In a competitive binding assay, an antibody raised against a Brevetoxin B (PbTx-2) immunogen recognized Brevetoxin B with over 500-fold greater effectiveness than Brevetoxin A (PbTx-1) [1]. This indicates that the antibody does not recognize the backbone of PbTx-1, confirming a high degree of immunochemical differentiation between the two structural types.

Immunoassay Antibody Specificity ELISA

Comparative Efficacy in Modulating Sodium Channel Gating

A study ranking the efficacy of sodium channel gating modifiers placed Brevetoxin A (PbTx-1) as the most efficacious compound tested, with the rank order: PbTx-1 > PbTx-desoxydioxolane > batrachotoxin > antillatoxin > PbTx-2 = PbTx-3 > PbTx-3α-naphthoate > veratridine > deltamethrin > aconitine > gambierol [1].

Electrophysiology Sodium Channel Gating Allosteric Modulation

Brevetoxin A (PbTx-1) Application Scenarios: Validated Research Use Cases


High-Sensitivity Neurotoxicity Screening in Primary Neuronal Models

Given its high potency in primary neurons (EC50 of 9.31 nM), Brevetoxin A (PbTx-1) is the preferred standard for establishing positive control responses in neurotoxicity screening assays. Its use ensures that the assay system is capable of detecting low-level excitotoxic effects, and it provides a benchmark for comparing the potency of novel neuroactive compounds or environmental samples in the low nanomolar range [1].

Calibration Standard for VGSC Site 5 Receptor Binding Assays

The well-characterized binding affinity of PbTx-1 (Kd ≈ 30 nM) makes it an ideal calibrant for competitive binding assays targeting site 5 of the VGSC [1]. This is particularly relevant for the development of fluorescence-based or radioligand assays where PbTx-1 can be used to validate the sensitivity and specificity of new detection reagents or to quantify the presence of other site-5 binding ligands like ciguatoxins [1].

Development of Type-A Specific Detection Reagents

The proven ability to select aptamers with 10-fold higher affinity for PbTx-1 over PbTx-2, and antibodies that show >500-fold difference in recognition, validates the use of PbTx-1 as the critical target antigen for developing and validating new, highly specific biosensors and immunoassays [1][2]. This is essential for environmental monitoring programs that must distinguish between type-A and type-B brevetoxin profiles in harmful algal blooms.

Reference Compound for Isoform-Agnostic VGSC Modulation

For research requiring a consistent, non-selective activation of site 5 on both cardiac (Nav1.5) and skeletal muscle (Nav1.4) VGSC isoforms, PbTx-1 is the required reference compound. Unlike type-B brevetoxins which show selectivity, PbTx-1 provides a baseline for studying the fundamental pharmacology of site 5 without the confounding factor of isoform preference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brevetoxin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.